molecular formula C7H8ClNO2S B8800112 Methyl 2-chloro-5-ethylthiazole-4-carboxylate

Methyl 2-chloro-5-ethylthiazole-4-carboxylate

Cat. No.: B8800112
M. Wt: 205.66 g/mol
InChI Key: INNRHBUYGJHSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-ethylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

methyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H8ClNO2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3

InChI Key

INNRHBUYGJHSGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following diazotization step was adapted from Barton, A.; Breukelman, S. P.; Kaye, P. T.; Meakins, G. D.; Morgan, D. J. J. C. S. Perkin Trans I 1982, 159-164: A solution of NaNO2 (166 mg, 2.4 mmol) in water (0.6 mL) was added slowly to a stirred, cold (0° C.) solution of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (186 mg, 1.0 mmol), CuSO4.5H2O (330 mg, 1.32 mmol), NaCl (260 mg, 4.45 mmol) and H2SO4 (5.5 mL) in water (7.5 mL). The mixture was stirred at 0° C. for 45 min and allowed to warm up to room temperature where it stirred further for 1 h before CuCl (118 mg) was added. This mixture was stirred further at room temperature for 16 h before it was diluted with brine and extracted with ether twice. The organic layers were combined, dried over MgSO4 and concentrated to give methyl 2-chloro-5-ethylthiazole-4-carboxylate (i.e. Cap-172, step a) (175 mg, 85%) as an orange oil (80% pure) which was used directly in the next reaction. Rt, =1.99 min (Cond.-MD1); LC/MS: Anal. Calcd. for [M+H]+ C7H9ClNO2S: 206.01. found: 206.05.
Name
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
118 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.